molecular formula C11H10F3NO2S B14775889 (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate

(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate

Katalognummer: B14775889
Molekulargewicht: 277.26 g/mol
InChI-Schlüssel: SAADGXCZLWHGFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a pyridinium ion

Vorbereitungsmethoden

The synthesis of (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine with ethyl trifluoroacetate under specific conditions to form the intermediate compounds, which are then further reacted with thiolates to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ion. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pyridinium ion. Similar compounds include:

    (Z)-1,4-Dimethoxy-1,4-dioxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate: Shares the pyridinium ion but differs in other substituents.

    2,2’-Dithiodipyridine: Contains a pyridine ring but has different functional groups and properties

Eigenschaften

Molekularformel

C11H10F3NO2S

Molekulargewicht

277.26 g/mol

IUPAC-Name

1-ethoxy-4,4,4-trifluoro-1-oxo-3-pyridin-1-ium-1-ylbut-2-ene-2-thiolate

InChI

InChI=1S/C11H10F3NO2S/c1-2-17-10(16)8(18)9(11(12,13)14)15-6-4-3-5-7-15/h3-7H,2H2,1H3

InChI-Schlüssel

SAADGXCZLWHGFX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C(C(F)(F)F)[N+]1=CC=CC=C1)[S-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.